molecular formula C20H21NO3S B2864450 8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1706301-62-3

8-({4'-methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2864450
CAS No.: 1706301-62-3
M. Wt: 355.45
InChI Key: DNXFNFPUTLZPRE-UHFFFAOYSA-N
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Description

(1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[321]oct-2-ene typically involves multiple steps, starting from readily available starting materialsCommon reagents used in the synthesis include N-substituted hydroxylamine hydrochlorides and vinylogous carbonates .

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.

Scientific Research Applications

(1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. Additionally, the sulfonyl and methoxy-biphenyl groups may interact with other molecular pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,5S)-8-((4’-methoxy-[1,1’-biphenyl]-4-yl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is unique due to its specific combination of functional groups and its potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential therapeutic properties make it a valuable compound for further research and development.

Properties

IUPAC Name

8-[4-(4-methoxyphenyl)phenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3S/c1-24-19-11-5-15(6-12-19)16-7-13-20(14-8-16)25(22,23)21-17-3-2-4-18(21)10-9-17/h2-3,5-8,11-14,17-18H,4,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNXFNFPUTLZPRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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